Indalpine is derived from structural modifications of existing antihistamines and was developed by the French pharmaceutical company Pharmuka. Its classification as an SSRI places it within a category of drugs that primarily target serotonin pathways in the brain, which are implicated in mood regulation and depressive disorders .
The synthesis of indalpine involves several key steps:
This method highlights the importance of organometallic chemistry and protective group strategies in organic synthesis.
Indalpine hydrochloride has the molecular formula and a molar mass of approximately . The compound features a complex structure that includes an indole moiety linked to a piperidine ring, characteristic of many SSRIs.
Indalpine hydrochloride primarily functions through its interactions with serotonin transporters. The compound inhibits the reuptake of serotonin by binding to the serotonin transporter, thereby increasing serotonin levels in the synaptic cleft.
The mechanism of action for indalpine involves its role as a selective serotonin reuptake inhibitor. By blocking the serotonin transporter, indalpine increases the concentration of serotonin available for receptor binding in the brain.
Indalpine hydrochloride exhibits several notable physical and chemical properties:
Despite its withdrawal from the market, indalpine's development contributed significantly to understanding SSRIs and their role in treating depression.
Indalpine hydrochloride (marketed as Upstène) stands as a pivotal, though short-lived, pioneer in the evolution of selective serotonin reuptake inhibitors (SSRIs). Developed in the mid-to-late 1970s and introduced clinically in 1983, it was among the first antidepressants explicitly designed to target serotonin (5-hydroxytryptamine, 5-HT) reuptake with selectivity over other monoamine systems [1] [2]. Its emergence occurred during a transformative period in psychopharmacology, challenging the prevailing dominance of tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), which acted on multiple monoamine systems (norepinephrine, serotonin, dopamine) and were burdened by significant safety and tolerability issues [2] [3]. The development of indalpine was intrinsically linked to the evolving "monoamine hypothesis" of depression and specifically, the growing body of evidence implicating serotonin deficiency as a core pathophysiological mechanism [1] [4]. Research by Shopsin and colleagues in the early to mid-1970s, demonstrating the rapid reversal of tranylcypromine's antidepressant effects by serotonin synthesis inhibition (parachlorophenylalanine, PCPA), provided crucial clinical support for the serotonin hypothesis and directly influenced the Pharmuka team developing indalpine [1]. Thus, indalpine represented one of the first rationally designed therapeutic probes to test the clinical validity of selectively enhancing serotonergic neurotransmission for treating depression [1] [7].
Table 1: Key Early SSRIs and Their Market Entry Timeline
Compound (Brand Name) | Developmental Code | First Marketed | Initial Market | Status (as of 1987) |
---|---|---|---|---|
Zimelidine (Zelmid) | - | 1981 | Europe | Withdrawn (1983) |
Indalpine (Upstène) | LM-5008 | 1983 | France | Withdrawn (1985) |
Fluoxetine (Prozac) | LY110140 | 1986 (Belgium) | Multiple | Approved (US 1987) |
Fluvoxamine | - | 1986 (Switzerland) | Multiple | Marketed |
Sertraline | - | 1990 (UK) | Multiple | Marketed |
The discovery of indalpine was not serendipitous but stemmed from a program of rational drug design leveraging established structure-activity relationships. It was synthesized in 1977 by pharmacologists Georges Le Fur and André Uzan at the French pharmaceutical company Pharmuka (later acquired by Fournier Frères, and subsequently Rhône-Poulenc) [1] [2]. Its chemical structure, 3-(2-Piperidin-4-ylethyl)-1H-indole, reveals its origins: it is fundamentally an indole derivative, structurally related to tryptamines (endogenous serotonin is 5-hydroxy-tryptamine), but critically, it is not classified as a tryptamine itself due to the specific substitution pattern [1]. More directly, its molecular architecture resulted from the systematic structural modification of antihistamines [1] [4]. Researchers at Pharmuka exploited the known pharmacophore of compounds acting on neurotransmitter systems, modifying antihistamine scaffolds to shift activity towards serotonin reuptake inhibition. The synthesis pathway, as detailed in patents filed in 1976 and granted in 1977 [1], involved:
This synthetic route highlights the deliberate medicinal chemistry approach employed to create a molecule combining the indole moiety (serotonin-like) with a basic piperidine nitrogen (common in many psychoactive compounds, including antihistamines) via an ethyl linker.
Table 2: Structural Relationship of Indalpine to Key Pharmacophores
Pharmacophore Class | Representative Core Structure | Relation to Indalpine |
---|---|---|
Tryptamines | Indoleethylamine backbone | Shares the indole core linked via an ethyl group to a nitrogen-containing group. However, the terminal amine is part of a piperidine ring (secondary amine), not a simple alkylamine. |
Antihistamines (Early generations) | Various (e.g., Ethylenediamines, Piperidines) | Derived from systematic modification of antihistamine structures, particularly exploiting the piperidine moiety and structural flexibility to shift activity towards SERT inhibition. |
Classical TCAs | Tricyclic ring (Dibenzazepine, etc.) with alkylamino side chain | Structurally distinct. Indalpine lacks the tricyclic core but shares the goal of inhibiting monoamine reuptake (specifically targeting SERT). |
Indalpine was introduced for medical use in France in 1983 by Fournier Frères-Pharmuka [1] [2] [4]. Its arrival followed closely on the heels of zimelidine (1981), another early SSRI withdrawn in 1983 due to an association with Guillain-Barré syndrome [1]. Indalpine won the prestigious Prix Galien award for pharmaceutical innovation in France in 1983, reflecting the significant initial optimism surrounding its potential as a novel, more selective antidepressant [1]. However, its tenure on the market was exceptionally brief. Merely two years after its launch, in 1985, indalpine was withdrawn from the market globally [1] [2] [4]. The primary drivers for withdrawal were concerns over serious toxicity:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0